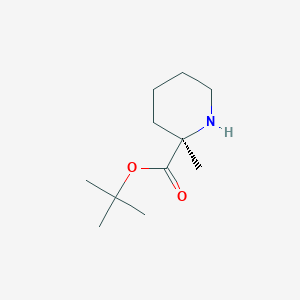

tert-Butyl (2R)-2-methylpiperidine-2-carboxylate

Description

tert-Butyl (2R)-2-methylpiperidine-2-carboxylate is a chemical compound that belongs to the class of piperidine carboxylates It is characterized by the presence of a tert-butyl group attached to the nitrogen atom of the piperidine ring

Properties

Molecular Formula |

C11H21NO2 |

|---|---|

Molecular Weight |

199.29 g/mol |

IUPAC Name |

tert-butyl (2R)-2-methylpiperidine-2-carboxylate |

InChI |

InChI=1S/C11H21NO2/c1-10(2,3)14-9(13)11(4)7-5-6-8-12-11/h12H,5-8H2,1-4H3/t11-/m1/s1 |

InChI Key |

OIPQXFCXFUTYRK-LLVKDONJSA-N |

Isomeric SMILES |

C[C@@]1(CCCCN1)C(=O)OC(C)(C)C |

Canonical SMILES |

CC1(CCCCN1)C(=O)OC(C)(C)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl (2R)-2-methylpiperidine-2-carboxylate typically involves the reaction of 2-methylpiperidine with tert-butyl chloroformate. The reaction is carried out under basic conditions, often using a base such as triethylamine to facilitate the formation of the ester bond. The reaction is typically performed at room temperature and yields the desired product in good to excellent yields .

Industrial Production Methods

In an industrial setting, the production of this compound can be achieved using continuous flow microreactor systems. These systems offer advantages such as improved reaction efficiency, better control over reaction conditions, and enhanced safety compared to traditional batch processes .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl (2R)-2-methylpiperidine-2-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert the ester group to an alcohol.

Substitution: The tert-butyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Substitution reactions often require strong acids or bases to facilitate the replacement of the tert-butyl group.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield N-oxides, while reduction can produce alcohols. Substitution reactions can result in a variety of functionalized piperidine derivatives .

Scientific Research Applications

tert-Butyl (2R)-2-methylpiperidine-2-carboxylate has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of complex organic molecules.

Biology: The compound can be used to study the effects of piperidine derivatives on biological systems.

Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-Butyl (2R)-2-methylpiperidine-2-carboxylate involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact pathways involved depend on the specific biological system being studied .

Comparison with Similar Compounds

Similar Compounds

tert-Butyl (2R)-2-methylpiperidine-2-carboxylate: Characterized by the presence of a tert-butyl group.

tert-Butyl (2S)-2-methylpiperidine-2-carboxylate: Similar structure but with a different stereochemistry.

tert-Butyl (2R)-2-ethylpiperidine-2-carboxylate: Similar structure but with an ethyl group instead of a methyl group.

Uniqueness

This compound is unique due to its specific stereochemistry and the presence of the tert-butyl group, which imparts distinct chemical and physical properties. These features make it a valuable compound for various applications in research and industry .

Biological Activity

tert-Butyl (2R)-2-methylpiperidine-2-carboxylate is a synthetic organic compound with significant implications in medicinal chemistry. Its biological activity is largely attributed to its unique structural features, including a piperidine ring and a tert-butyl ester functional group. This article explores the biological activity of this compound, focusing on its mechanisms of action, research findings, and potential therapeutic applications.

Chemical Structure and Properties

- Molecular Formula : C12H23NO3

- Molecular Weight : 229.32 g/mol

- Functional Groups : Piperidine ring, hydroxymethyl group, tert-butyl ester

The structural characteristics of this compound facilitate interactions with various biological targets, influencing its pharmacological properties.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities primarily through interactions with enzymes and receptors:

- Enzyme Inhibition : It has shown potential in inhibiting key enzymes related to neurodegenerative diseases.

- Receptor Binding : The compound may interact with receptors involved in central nervous system (CNS) functions and cardiovascular health.

The mechanism of action involves binding to molecular targets such as enzymes or receptors, potentially acting as an inhibitor or activator depending on its structural configuration. Detailed studies on binding affinity and molecular interactions are crucial for understanding its effects at the molecular level.

In Vitro Studies

-

Neurodegenerative Disease Models :

- A study demonstrated that derivatives of piperidine compounds can inhibit amyloid beta aggregation, a critical factor in Alzheimer's disease pathology. One derivative exhibited significant inhibition of β-secretase activity (IC50 = 15.4 nM) and acetylcholinesterase inhibition (Ki = 0.17 μM) .

- Another study indicated that certain piperidine derivatives protected astrocytes from toxicity induced by amyloid beta peptides, suggesting therapeutic potential for neurodegenerative diseases .

-

Cancer Therapy Potential :

- Piperidine derivatives have been investigated for anticancer properties, showing cytotoxicity against specific cancer cell lines. For example, a recent study highlighted a compound that demonstrated better cytotoxicity and apoptosis induction in hypopharyngeal tumor cells compared to the reference drug bleomycin .

Summary of Biological Activities

Q & A

Q. What are the common synthetic routes for tert-Butyl (2R)-2-methylpiperidine-2-carboxylate, and how do reaction conditions influence yield?

Methodological Answer: The synthesis typically involves piperidine ring functionalization, with key steps including Boc protection, stereoselective methylation, and carboxylation. For example, the tert-butyl group is introduced via Boc-protection using di-tert-butyl dicarbonate under basic conditions (e.g., triethylamine in THF). Methylation at the 2-position requires chiral auxiliaries or enantioselective catalysts to retain the (R)-configuration. Oxidation/reduction steps (e.g., mCPBA for epoxidation or NaBH4 for ketone reduction) must be carefully controlled to avoid racemization . Yield optimization depends on solvent choice (polar aprotic solvents like DMF enhance nucleophilicity), temperature (low temps reduce side reactions), and stoichiometry (excess methylating agents improve conversion).

Q. Which spectroscopic techniques are most effective for confirming the stereochemistry of this compound?

Methodological Answer:

- NMR Spectroscopy: H and C NMR can distinguish stereoisomers via coupling constants (e.g., for chair conformations in piperidine) and NOE correlations to confirm spatial proximity of substituents .

- Chiral HPLC: Separates enantiomers using chiral stationary phases (e.g., cellulose-based columns) to validate enantiopurity.

- X-ray Crystallography: Resolves absolute configuration but requires high-quality single crystals. SHELX software is widely used for refinement .

- Optical Rotation: Compares experimental values with literature to assess enantiomeric excess.

Q. What are the typical applications of this compound in medicinal chemistry?

Methodological Answer: The compound serves as a chiral building block for:

- Protease Inhibitors: The piperidine scaffold mimics peptide bonds, enabling interactions with enzyme active sites.

- GPCR-Targeted Drugs: Methyl and carboxylate groups enhance binding to amine receptors (e.g., dopamine, serotonin).

- Prodrug Design: The tert-butyl ester improves lipophilicity for blood-brain barrier penetration, with enzymatic cleavage in vivo releasing the active carboxylic acid .

Advanced Research Questions

Q. How can researchers resolve discrepancies in stereochemical outcomes during the synthesis of derivatives?

Methodological Answer: Discrepancies often arise from competing reaction pathways (e.g., SN1 vs. SN2 mechanisms). Strategies include:

- Kinetic vs. Thermodynamic Control: Lower temperatures favor kinetic products (e.g., axial methylation), while higher temps favor thermodynamically stable equatorial adducts.

- Chiral Catalysts: Use of (R)-BINAP or spiro ligands in asymmetric catalysis ensures enantioselectivity.

- Computational Modeling: DFT calculations (e.g., Gaussian) predict transition-state energies to identify favorable pathways .

- Cross-Validation: Compare NMR data with synthetic intermediates of known configuration .

Q. What strategies optimize the stability of this compound under varying pH conditions?

Methodological Answer:

- Acidic Conditions: The Boc group hydrolyzes at pH < 3. Stabilize via lyophilization or buffered solutions (pH 5–7).

- Basic Conditions: Ester saponification occurs at pH > 10. Use aprotic solvents (e.g., DMSO) to slow degradation.

- Solid-State Stability: Store under inert gas (Ar/N) at -20°C to prevent moisture-induced hydrolysis .

Q. How do computational methods aid in predicting the biological activity of derivatives?

Methodological Answer:

- Molecular Docking (AutoDock Vina): Models interactions with target proteins (e.g., HIV protease) by simulating ligand binding conformations.

- QSAR Models: Correlate substituent electronic properties (Hammett constants) with IC values to prioritize synthetic targets.

- MD Simulations (GROMACS): Assess binding stability over time, identifying key hydrogen bonds or hydrophobic interactions .

Q. What experimental approaches address low yields in multi-step syntheses involving this compound?

Methodological Answer:

- Flow Chemistry: Continuous microreactors improve mixing and heat transfer, reducing side reactions (e.g., tert-butyl group migration) .

- Protecting Group Strategy: Alternate between Boc and Fmoc protection to minimize premature deprotection.

- In Situ Monitoring: Use FTIR or Raman spectroscopy to track intermediate formation and adjust reagent addition rates .

Data Contradiction Analysis

Q. How should researchers interpret conflicting data on the compound’s solubility in polar vs. nonpolar solvents?

Methodological Answer: Contradictions arise from varying experimental conditions:

- Polar Solvents (DMSO, MeOH): High solubility is observed at 25°C but decreases at 4°C due to entropy-driven aggregation.

- Nonpolar Solvents (Hexane): Limited solubility unless co-solvents (e.g., 10% EtOAc) are added.

- Standardization: Use the shake-flask method with UV/Vis quantification at fixed temperatures. Reference PubChem data for validation .

Q. What explains variability in reported biological activity across similar derivatives?

Methodological Answer: Variability stems from:

- Stereochemical Impurities: Even 5% enantiomeric excess can reduce potency by 10-fold.

- Assay Conditions: Differences in cell lines (HEK293 vs. CHO) or incubation times alter IC values.

- Metabolic Stability: Carboxylate esters may hydrolyze faster in liver microsomes than in plasma, skewing in vitro vs. in vivo results .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.